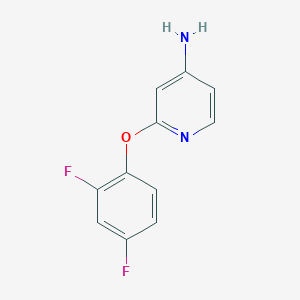

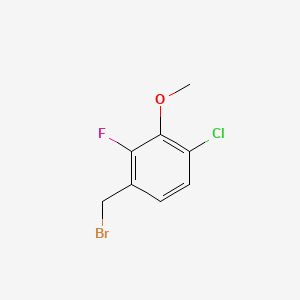

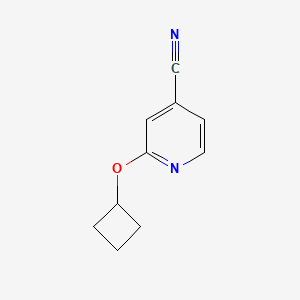

![molecular formula C5H3F3N6 B1453848 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine CAS No. 1030420-77-9](/img/structure/B1453848.png)

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine

Overview

Description

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a research chemical . It belongs to the class of organic compounds known as 1,3,5-triazine-2,4-diamines . These are aromatic compounds containing a 1,3,5-triazine ring which is 2,4-disubstituted with amine groups .

Molecular Structure Analysis

The molecular formula of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is C5H3F3N6 . Its molecular weight is 204.11 .Physical And Chemical Properties Analysis

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine is a solid at room temperature . . The storage temperature is 28 C .Scientific Research Applications

Adenosine A2a Receptor Inhibition

This compound has been identified as a potential inhibitor of adenosine A2a receptors . These receptors play a significant role in cardiovascular function, renal function, and immune response modulation. Inhibitors of adenosine A2a receptors are being researched for their therapeutic potential in treating Parkinson’s disease, due to their ability to modulate motor control.

Immunosuppressive Applications

The triazolo triazin-7-amine derivatives are explored for their immunosuppressive properties . They could be used to prevent organ transplant rejection and to treat autoimmune diseases by suppressing the immune response that causes the body to attack its own cells and tissues.

Antidepressant Effects

Researchers are investigating the antidepressant effects of compounds in this class . By targeting specific neurotransmitter systems, these compounds may offer new avenues for the treatment of depression and other mood disorders.

Anti-tumor Activity

There is evidence to suggest that 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine has anti-tumor properties . It is being studied for its potential use in cancer therapy, particularly in targeting and inhibiting the growth of cancerous cells.

Herbicidal Use

The compound’s structure is conducive to herbicidal activity . It could be developed into a new class of herbicides, providing an alternative to existing agricultural chemicals and helping to manage weed resistance.

Anomalous Nucleosides Synthesis

Anomalous nucleosides based on 5-amino derivatives of triazolo triazin-7-amine are of interest for their potential biological activity . These nucleosides have not been widely described in the literature, making them a novel area of study for therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, this compound is used as a building block for creating molecules with potential therapeutic effects, such as c-Met inhibitors or GABA A modulating activity . These applications are crucial in the development of treatments for various diseases.

Fluorescent Probes and Polymers

The heterocyclic structure of 2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine makes it suitable for use as a fluorescent probe in biological imaging . Additionally, it can serve as a structural unit in the synthesis of polymers, contributing to material science research.

Mechanism of Action

- The primary targets of this compound are not explicitly mentioned in the literature. However, TPs have been studied for their interactions with various enzymes and receptors, including phosphodiesterases (PDEs), kinases, and G protein-coupled receptors (GPCRs) .

- PDEs, for instance, play a crucial role in regulating cyclic nucleotide levels (cAMP and cGMP) and are involved in cardiovascular signaling pathways .

- Synthetic TPs have shown diverse mechanisms of action against various pathologies, including central nervous system disorders .

- Inhibition of PDEs by TPs may lead to altered cyclic nucleotide signaling, affecting downstream pathways .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics (ADME)

Action Environment

properties

IUPAC Name |

2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F3N6/c6-5(7,8)2-12-4-11-1-10-3(9)14(4)13-2/h1H,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZYWTISFXNUSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NC(=NN2C(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F3N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

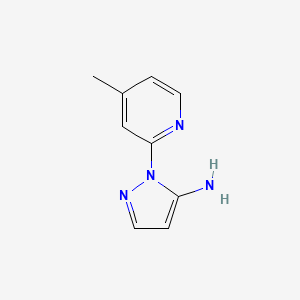

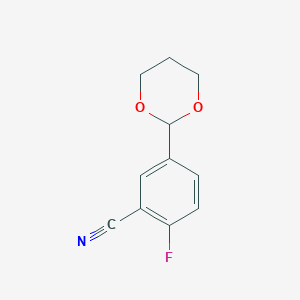

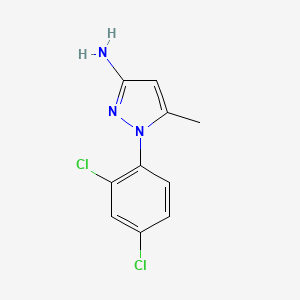

![[4-Methyl-2-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1453766.png)

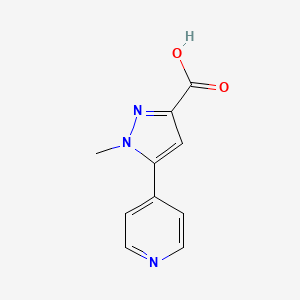

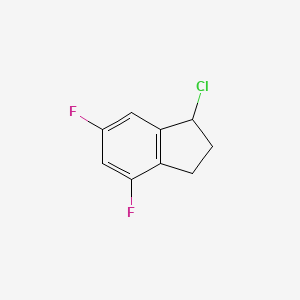

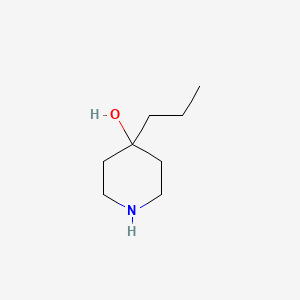

![Pentyl[(pyrimidin-5-yl)methyl]amine](/img/structure/B1453769.png)

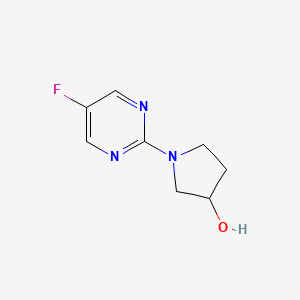

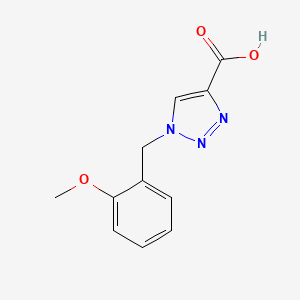

![2,2,2-Trifluoro-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1453772.png)